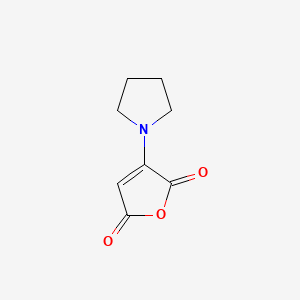

3-(Pyrrolidin-1-yl)furan-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

180903-37-1 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.164 |

IUPAC Name |

3-pyrrolidin-1-ylfuran-2,5-dione |

InChI |

InChI=1S/C8H9NO3/c10-7-5-6(8(11)12-7)9-3-1-2-4-9/h5H,1-4H2 |

InChI Key |

RGZPTQIQYWZEEY-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=CC(=O)OC2=O |

Synonyms |

2,5-Furandione,3-(1-pyrrolidinyl)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyrrolidin 1 Yl Furan 2,5 Dione and Its Structural Analogues

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound and its analogs relies heavily on the efficient preparation of key building blocks. This includes the synthesis of the furan-2,5-dione core and the pyrrolidine-based amine fragments.

Synthesis of Substituted Furan-2,5-dione Core Structures

The furan-2,5-dione scaffold, a derivative of maleic anhydride (B1165640), is a versatile starting material in organic synthesis. publish.csiro.auzbaqchem.com Its reactivity is characterized by the presence of two carbonyl groups and a carbon-carbon double bond, making it susceptible to various transformations. ontosight.ai The synthesis of substituted furan-2,5-diones can be achieved through several methods, including:

Palladium-catalyzed cross-coupling reactions: For instance, 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione has been synthesized from mucobromic acid and 2,5-dimethyl-3-thienylboronic acid using a palladium catalyst. researchgate.net

Oxidation of corresponding furans: Substituted furans can be oxidized to their corresponding diones.

Cyclization reactions: The furan-2,5-dione ring can be formed through the cyclization of appropriate precursors. For example, 3,4-diphenyl-substituted 1H-furan-2,5-dione derivatives have been synthesized using various one-pot methods. nih.govelsevierpure.com

Reactions of hydroxynaphthalene-1,4-dione: Naphtho[2,3-b]furan-4,9-diones, which contain a furan-dione-like structure, can be synthesized from 2-hydroxynaphthalene-1,4-dione and various reagents like ethane-1,2-diol or chloroacetaldehyde. beilstein-journals.org

Multi-component reactions: Efficient synthesis of highly functionalized furan (B31954) derivatives can be achieved through multi-component reactions, which offer a one-pot approach to complex structures. nih.gov For example, the reaction of arylglyoxals, acetylacetone, and a phenol (B47542) derivative can yield substituted furans. nih.gov

Preparation of Pyrrolidine-Based Amine Building Blocks

Pyrrolidine (B122466) and its derivatives are fundamental building blocks in the synthesis of a wide range of biologically active compounds. nih.gov The pyrrolidine ring is present in natural alkaloids like nicotine (B1678760) and hygrine, as well as in synthetic drugs. wikipedia.org

Key synthetic strategies for pyrrolidine-based amines include:

Industrial Synthesis: Pyrrolidine is produced on a large scale by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a cobalt- and nickel-oxide catalyst. wikipedia.org

Laboratory Synthesis: A common laboratory method involves the treatment of 4-chlorobutan-1-amine (B1590077) with a strong base. wikipedia.org

From Proline: The amino acid L-proline serves as a chiral starting material for the synthesis of enantiomerically pure pyrrolidine derivatives. nih.gov

1,3-Dipolar Cycloadditions: This is a classic method for constructing five-membered heterocyclic rings like pyrrolidine. The reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) is a powerful tool for synthesizing substituted pyrrolidines. nih.gov

From Donor-Acceptor Cyclopropanes: 1,5-substituted pyrrolidin-2-ones can be synthesized from the reaction of donor-acceptor cyclopropanes with primary amines like anilines and benzylamines. mdpi.com

Cascade Reactions: The five-membered N-heterocyclic ring of pyrrolidine derivatives can be synthesized via cascade reactions. wikipedia.org

Direct Synthetic Approaches to 3-(Pyrrolidin-1-yl)furan-2,5-dione

The direct construction of the this compound system can be accomplished through several key reaction pathways that unite the furan-2,5-dione core with the pyrrolidine moiety.

Nucleophilic Addition-Elimination Reaction Pathways at the Furan-2,5-dione Ring

The reaction of amines with maleic anhydride (furan-2,5-dione) and its derivatives is a fundamental process in organic synthesis. zbaqchem.com Secondary amines, such as pyrrolidine, react with maleic anhydride in a nucleophilic manner. publish.csiro.auresearchgate.net

Theoretical and experimental studies have shown that secondary amines, including pyrrolidine, add to the carbonyl group of maleic anhydride under kinetic control. publish.csiro.auresearchgate.net This initial adduct can then isomerize to the more stable N-substituted maleamic acid derivative. publish.csiro.au Unlike some α,β-unsaturated carbonyl compounds, the amine does not typically add across the carbon-carbon double bond in maleic anhydride. publish.csiro.auresearchgate.net The reactivity of the carbonyl carbons in maleic anhydride makes them the preferred site of attack for amines. publish.csiro.au

| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |

| Maleic Anhydride | Pyrrolidine | N-substituted maleimic acid derivative | Kinetic control (-78°C or -15°C) | publish.csiro.au, researchgate.net |

| Maleic Anhydride | Primary Amines | Maleimic acids, which can cyclize to N-substituted maleimides | Heating with dehydrating agent | publish.csiro.au, google.com |

Cyclocondensation Reactions for Pyrrolidine-2,5-dione Derivative Formation

Cyclocondensation reactions offer another route to pyrrolidine-dione structures. While the direct synthesis of this compound via this method is not explicitly detailed in the provided context, the formation of related pyrrolidine-2,5-dione (succinimide) derivatives is well-established. For instance, new series of pyrrolidine-2,5-dione-acetamides have been synthesized by reacting succinic acid derivatives with aminoacetic acid at high temperatures. nih.gov These types of reactions, which involve the formation of a cyclic imide from a dicarboxylic acid derivative and an amine, are foundational in heterocyclic chemistry.

Multi-Component Reaction Design for Complex Furan-2,5-dione Systems

Multi-component reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules in a single step from three or more starting materials. researchgate.net These reactions are valuable for creating molecular diversity and have been applied to the synthesis of furan derivatives. nih.govresearchgate.net

While a specific MCR for this compound is not described, the principles of MCR design can be applied. For example, a three-component reaction involving an isocyanide, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and an anhydride can lead to the formation of furan derivatives. researchgate.net Another example is the synthesis of highly functionalized 3-aminofuran derivatives through the MCR of thiazolium salts, aldehydes, and DMAD. acs.org These examples highlight the potential for developing a one-pot synthesis for the target compound and its analogs.

Emerging Synthetic Pathways and Sustainable Chemical Synthesis Principles

Biocatalytic Strategies in Pyrrolidine-Furan-2,5-dione Synthesis

The pursuit of greener and more efficient chemical syntheses has positioned biocatalysis as a cornerstone of modern organic chemistry. The application of enzymes for the construction of complex heterocyclic scaffolds like this compound and its analogues offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. While direct biocatalytic routes to this compound are still an emerging area of research, strategies involving enzymes such as laccases, transaminases, and lipases for the synthesis of structurally related pyrrolidine and furanone derivatives highlight the potential of this approach.

One promising biocatalytic method involves the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org This has been achieved using a laccase from Myceliophthora thermophila (Novozym 51003) to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. This reaction successfully formed products with all-carbon quaternary stereocenters in moderate to good yields, ranging from 42% to 91%. rsc.org The versatility of this method was demonstrated with various substituents on both the catechol and the pyrrol-2-one reactants. rsc.org In contrast, a chemical catalyst, K₃Fe(CN)₆, was tested for the same reactions, but only one out of fifteen reactions yielded a product, with a 60% yield. rsc.org

Another relevant biocatalytic strategy is the synthesis of substituted pyrrolidines using a dual-enzyme cascade. A one-pot system utilizing a transaminase (ATA) and a reductive aminase (RedAm) has been developed for the asymmetric synthesis of 2,5-disubstituted pyrrolidines. researchgate.net This chemo-enzymatic approach has also been applied to the synthesis of substituted pyrazines and pyrroles, where a transaminase facilitates the key amination step of ketone precursors. nih.gov Specifically, the amination of α-diketones can lead to the formation of α-amino ketones, which can then be used in subsequent reactions to form various nitrogen-containing heterocycles. nih.gov

Lipases, another class of versatile enzymes, have been employed in the synthesis of enaminones, which are valuable intermediates for various heterocyclic compounds. mdpi.comresearchgate.net For instance, lipase (B570770) B from Candida antarctica (Cal-B) has been shown to catalyze the synthesis of 3-selanyl-isoflavones from 2-hydroxyphenyl enaminones with high yields (87–95%) under mild conditions. mdpi.comresearchgate.net While not directly producing a pyrrolidine-furan-2,5-dione, this demonstrates the potential of lipases to catalyze reactions involving enamine-like structures, which could be precursors in a synthetic pathway. The table below summarizes the performance of different lipases in a model reaction.

| Catalyst | Yield (%) |

| Porcine pancreatic lipase (PPL) | <5 |

| Aspergillus niger lipase (MML) | <5 |

| Candida sp. 99-125 lipase (CSL) | <5 |

| Candida antarctica lipase B (Cal-B) | 67 |

| Table 1: Comparison of different lipases in the synthesis of 3-hydroxy chromone (B188151) 3a. mdpi.com |

Furthermore, biocatalysis is extensively used in the production of furan derivatives. The synthesis of 2,5-furandicarboxylic acid (FDCA), a key bio-based polymer building block, has been achieved through various enzymatic and whole-cell biocatalytic methods. nih.govsci-hub.se These processes often involve the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) and demonstrate the capability of enzymes to perform selective transformations on the furan ring. nih.govsci-hub.se

While direct biocatalytic synthesis of this compound has not been extensively reported, the successful application of enzymes in constructing pyrrolidine-diones, substituted pyrrolidines, and functionalized furans provides a strong foundation for future research in this area. The development of novel enzyme cascades and the engineering of existing enzymes could pave the way for efficient and sustainable biocatalytic routes to this class of compounds.

Reaction Mechanisms and Chemical Reactivity of 3 Pyrrolidin 1 Yl Furan 2,5 Dione

Intrinsic Reactivity of the Furan-2,5-dione Core

The furan-2,5-dione ring, also known as maleic anhydride (B1165640), is a highly reactive scaffold due to the presence of two electron-withdrawing carbonyl groups and a carbon-carbon double bond within a strained five-membered ring. This inherent reactivity governs its susceptibility to various chemical transformations.

Pathways of Nucleophilic Attack on the Carbonyl Centers

The carbonyl carbons of the furan-2,5-dione core are highly electrophilic and are primary sites for nucleophilic attack. The general mechanism involves the addition of a nucleophile to one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate can then undergo several reaction pathways depending on the nature of the nucleophile and the reaction conditions.

Common nucleophiles that react at the carbonyl centers include:

Water: Hydrolysis of the anhydride leads to the formation of the corresponding dicarboxylic acid, maleic acid.

Alcohols: Alcoholysis results in the formation of monoesters, and under forcing conditions, can lead to diesters.

Amines: Aminolysis is a facile reaction that initially forms a monoamide, which can subsequently cyclize to form a maleimide (B117702) derivative.

The reactivity of the carbonyl centers is a cornerstone of the synthetic utility of furan-2,5-diones, allowing for the introduction of a wide array of functional groups.

Electrophilic Substitution Patterns and Regioselectivity on the Furan (B31954) Ring

The furan ring in furan-2,5-dione is electron-deficient due to the two adjacent carbonyl groups. Consequently, it is generally deactivated towards electrophilic aromatic substitution. However, the presence of an electron-donating substituent at the 3-position, such as the pyrrolidin-1-yl group, can activate the ring towards electrophilic attack.

When electrophilic attack does occur on an activated furan-2,5-dione ring, the regioselectivity is governed by the directing effect of the substituent. For an electron-donating group at the 3-position, electrophilic attack is generally directed to the C4 position. The stability of the resulting carbocation intermediate plays a crucial role in determining the outcome of the reaction.

Ring-Opening Reactions with Various Nucleophilic Species

The strained furan-2,5-dione ring is susceptible to ring-opening reactions upon attack by a variety of nucleophiles. This process is a key feature of its chemical reactivity and is often the initial step in many of its transformations.

The reaction with water, for instance, readily cleaves the anhydride linkage to form maleic acid. Similarly, alcohols and amines can induce ring-opening to yield monoesters and monoamides, respectively. The propensity for ring-opening is influenced by the strength of the nucleophile and the stability of the resulting ring-opened product.

| Nucleophile | Product of Ring-Opening |

| Water (H₂O) | Maleic acid |

| Methanol (CH₃OH) | Monomethyl maleate |

| Ammonia (B1221849) (NH₃) | Maleamic acid |

| Pyrrolidine (B122466) | 4-Oxo-4-(pyrrolidin-1-yl)but-2-enoic acid |

Thermal and Photochemical Transformations of Unsaturated Diones

Unsaturated diones, such as the furan-2,5-dione core, are known to undergo various thermal and photochemical transformations. These reactions often involve the carbon-carbon double bond and can lead to the formation of diverse and complex molecular architectures.

Thermal Reactions: Under thermal conditions, furan-2,5-diones can participate in Diels-Alder reactions, acting as potent dienophiles. This [4+2] cycloaddition with a conjugated diene is a powerful tool for the construction of six-membered rings.

Photochemical Reactions: Photochemically, the double bond of the furan-2,5-dione can undergo [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) derivatives. This reaction is often initiated by UV irradiation and can proceed through either a singlet or triplet excited state of the dione. The stereochemistry of the resulting cyclobutane is dependent on the reaction mechanism.

Modulatory Influence of the Pyrrolidin-1-yl Substituent on Reactivity

The introduction of a pyrrolidin-1-yl group at the 3-position of the furan-2,5-dione ring significantly alters its electronic properties and, consequently, its chemical reactivity.

Electronic Effects and Resonance Contributions of the Pyrrolidine Moiety

The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons that can be delocalized into the furan-2,5-dione system through resonance. This electron-donating effect has several important consequences for the molecule's reactivity.

Resonance Structures of 3-(Pyrrolidin-1-yl)furan-2,5-dione:

The key resonance contributor involves the delocalization of the nitrogen lone pair onto the furan ring and the carbonyl oxygen atoms. This resonance has the following effects:

Increased electron density on the furan ring: This makes the ring more susceptible to electrophilic attack, particularly at the C4 position.

Decreased electrophilicity of the carbonyl carbons: The electron donation from the nitrogen atom reduces the partial positive charge on the carbonyl carbons, making them less reactive towards nucleophiles compared to the unsubstituted furan-2,5-dione.

Activation of the double bond for certain reactions: The increased electron density on the C=C double bond can influence its participation in cycloaddition reactions.

This electron-donating character of the pyrrolidin-1-yl group fundamentally modifies the intrinsic reactivity of the furan-2,5-dione core, shifting the balance of its chemical behavior.

| Property | Unsubstituted Furan-2,5-dione | This compound |

| Electron Density on Furan Ring | Low | High |

| Electrophilicity of Carbonyl Carbons | High | Moderate |

| Susceptibility to Electrophilic Attack | Low | High |

| Reactivity towards Nucleophilic Attack at Carbonyls | High | Moderate |

Steric Hindrance and its Impact on Reaction Stereochemistry and Regiochemistry

The pyrrolidinyl substituent at the C3 position of the furan-2,5-dione ring introduces significant steric bulk, which plays a crucial role in directing the stereochemical and regiochemical outcomes of its reactions. In nucleophilic additions to the carbonyl groups or cycloaddition reactions involving the furan ring, the voluminous nature of the pyrrolidine ring can hinder the approach of reactants from one face of the molecule, leading to preferential formation of one stereoisomer over another. reddit.comyoutube.commasterorganicchemistry.com

For instance, in reactions where a nucleophile attacks the electrophilic carbon centers of the anhydride, the pyrrolidine ring can shield the adjacent C2-carbonyl group, potentially favoring attack at the more accessible C5-carbonyl. This steric hindrance is a key determinant of regioselectivity. masterorganicchemistry.com The bulkiness of the nucleophile itself is also a critical factor; larger nucleophiles will experience greater steric repulsion, leading to a more pronounced directing effect from the pyrrolidinyl group. masterorganicchemistry.com

In cycloaddition reactions, such as the Diels-Alder reaction, the pyrrolidine ring can influence the endo/exo selectivity of the incoming dienophile. The dienophile will preferentially approach from the less sterically encumbered face of the furan ring, leading to a specific diastereomer as the major product. The degree of this stereocontrol is dependent on the size and nature of both the pyrrolidinyl substituent and the reacting partner.

Specific Chemical Transformations Involving this compound

The unique combination of functional groups in this compound allows for a diverse range of chemical transformations.

Hydrolysis and Esterification Reactions of the Anhydride Functionality

The furan-2,5-dione moiety is susceptible to hydrolysis, a reaction that is influenced by the electronic nature of the substituents on the ring. The electron-donating pyrrolidinyl group at the C3 position increases the electron density of the anhydride ring, which can affect the rate of hydrolysis compared to unsubstituted or electron-withdrawn maleic anhydrides. ucl.ac.ukrsc.orgmdpi.comcdnsciencepub.com Under basic conditions, hydroxide (B78521) ions can attack one of the carbonyl carbons, leading to ring-opening and the formation of the corresponding dicarboxylic acid derivative. The kinetics of this hydrolysis can be studied spectrophotometrically. rsc.orgcdnsciencepub.com

Esterification of the anhydride can be achieved by reaction with alcohols. ajast.netmedcraveonline.commedcraveonline.com This reaction typically requires acidic or basic catalysis to proceed at a reasonable rate. The steric hindrance imposed by the pyrrolidinyl group may influence the relative reactivity of the two carbonyl groups, potentially allowing for regioselective mono-esterification under carefully controlled conditions.

| Reaction Type | Reagents | Product Type | Key Influencing Factors |

| Hydrolysis | Water (acidic or basic conditions) | Dicarboxylic acid derivative | pH, temperature, electronic effects of substituent |

| Esterification | Alcohol (with acid or base catalyst) | Mono- or di-ester | Steric hindrance, catalyst, alcohol chain length |

Amination and Amidation Reactions Leading to Novel Imides

The reaction of this compound with primary amines represents a key transformation, leading to the formation of novel imides. mdpi.comzbaqchem.comwikipedia.orgresearchgate.net This reaction proceeds through the initial nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, forming a maleamic acid intermediate. Subsequent intramolecular cyclization, often promoted by heating or dehydrating agents, yields the corresponding imide. researchgate.netmdpi.comgoogle.comyoutube.com The nature of the amine and the reaction conditions can influence the efficiency of this process.

| Reactant | Conditions | Product |

| Primary Amine | Heat, dehydrating agent | N-substituted imide |

| Ammonia | Heat | Unsubstituted imide |

Reduction and Oxidation Chemistry of the Furan and Pyrrolidine Rings

The enamine double bond within the furan ring of this compound is susceptible to reduction. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can lead to the saturation of this bond, affording a substituted succinic anhydride derivative. organic-chemistry.orgnih.gov The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the carbonyl groups.

The pyrrolidine ring, being a secondary amine integrated into the structure, can undergo oxidation. Oxidizing agents can convert the pyrrolidine ring into various oxidized forms. organic-chemistry.orgchemrxiv.orgresearchgate.netnih.govnih.gov The furan ring itself can also be subject to oxidation, potentially leading to ring-opening or other transformations, depending on the oxidant used.

Pericyclic Reactions, Including Cycloaddition Reactions (e.g., Diels-Alder Type)

The furan ring in this compound can act as a diene in pericyclic reactions, most notably the Diels-Alder reaction. mdpi.comrsc.orgnih.govtudelft.nlresearchgate.netrsc.orgnih.gov The electron-donating pyrrolidinyl group enhances the electron density of the furan ring, making it a more reactive diene towards electron-deficient dienophiles. This increased reactivity allows for cycloaddition reactions to occur under milder conditions compared to unsubstituted furan.

The regioselectivity of the Diels-Alder reaction is influenced by the electronic and steric effects of the pyrrolidinyl substituent. The cycloaddition can lead to the formation of exo or endo adducts, with the stereochemical outcome being dependent on the reaction conditions and the nature of the dienophile. nih.govrsc.orgnih.gov

| Dienophile | Reaction Conditions | Adduct Type |

| Maleimides | Thermal | Exo or Endo |

| Acrylates | Lewis Acid Catalysis | Exo or Endo |

| Acetylenic Esters | High Temperature | Aromatized Adduct |

Mechanistic Investigations through Kinetic and Spectroscopic Analyses

The mechanisms of the various reactions of this compound can be elucidated through a combination of kinetic and spectroscopic techniques. Kinetic studies, such as monitoring the rate of hydrolysis under different pH conditions, can provide insights into the reaction mechanism and the role of catalysts. rsc.orgcdnsciencepub.comrsc.orgnih.gov

Spectroscopic methods are invaluable for characterizing the intermediates and products of these transformations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to determine the structure and stereochemistry of the products, such as the regio- and stereoisomers formed in cycloaddition reactions. Infrared (IR) spectroscopy is useful for identifying the functional groups present in the molecule, such as the characteristic carbonyl stretches of the anhydride and imide functionalities. Mass spectrometry (MS) provides information on the molecular weight and fragmentation patterns of the compounds.

Elucidation of Reaction Pathways Using Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the fate of atoms or fragments during a chemical reaction, providing unambiguous evidence for proposed reaction mechanisms. In the context of this compound, labeling with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) would be invaluable.

The synthesis of this compound typically involves the reaction of a suitable furan-2,5-dione precursor with pyrrolidine. Aza-Michael addition of amines to maleic anhydride and its derivatives is a well-established reaction. Studies on the reaction of various amines with maleic anhydride have shown that the initial Michael adduct can undergo a 1,3-prototropic shift. However, in the case of pyrrolidine reacting with maleic anhydride, it has been observed that the initially formed Michael adduct does not undergo this shift. daneshyari.comresearchgate.net

To investigate the mechanism of formation and subsequent reactions of this compound, a series of isotopic labeling experiments could be designed.

Table 1: Proposed Isotopic Labeling Studies for Mechanistic Elucidation

| Labeled Precursor | Isotope Position | Target of Investigation | Expected Outcome |

| [¹⁵N]Pyrrolidine | Nitrogen atom of the pyrrolidine ring | To confirm the nucleophilic addition of the amine to the furan-2,5-dione ring and to trace the nitrogen atom in subsequent transformations. | The ¹⁵N label would be incorporated into the final product, and its position could be confirmed by ¹⁵N NMR spectroscopy or mass spectrometry, verifying the covalent bond formation between the pyrrolidine nitrogen and the furan ring. |

| [2,3-¹³C₂]Furan-2,5-dione | C2 and C3 positions of the furan-2,5-dione ring | To probe for potential rearrangement or ring-opening/closing pathways of the furan-2,5-dione core during the reaction. | Analysis of the ¹³C-¹³C coupling constants in the product via ¹³C NMR would reveal if the C2-C3 bond remains intact throughout the reaction sequence. Any scrambling of the labels would suggest a more complex mechanism involving bond cleavage. |

| [1,4-¹³C₂]Furan-2,5-dione | C1 and C4 (carbonyl) positions of the furan-2,5-dione ring | To investigate the reactivity of the carbonyl groups and their potential involvement in intermolecular or intramolecular reactions. | The positions of the ¹³C labels in the final product and any byproducts, as determined by ¹³C NMR, would provide insight into the fate of the carbonyl carbons. |

The use of ¹³C and ¹⁵N labeling strategies, coupled with mass spectrometry and NMR spectroscopy, has proven effective in quantifying the dynamics of biomolecules, which can be adapted to study synthetic reaction mechanisms. nih.govnih.gov The analysis of ¹³C–¹⁵N and ¹H–¹⁵N coupling constants is a powerful tool for studying the structures and chemical transformations of nitrogen heterocycles. rsc.org Such studies would provide definitive evidence for the connectivity of atoms in the products and intermediates of reactions involving this compound.

In-situ Spectroscopic Monitoring for Reaction Intermediate Identification

The direct observation of reaction intermediates is crucial for a complete understanding of a reaction mechanism. In-situ spectroscopic techniques allow for the monitoring of reacting species in real-time without the need for isolation. For the study of the formation and reactivity of this compound, several in-situ spectroscopic methods could be employed.

The reaction of secondary amines with maleic anhydride has been investigated both experimentally and theoretically, revealing that under kinetic control, the amine adds to the carbonyl group, and the initial addition product isomerizes to the corresponding N-substituted maleimic acid derivative. epa.gov

Table 2: Application of In-situ Spectroscopic Techniques

| Spectroscopic Technique | Information Obtained | Experimental Setup |

| In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy | Monitoring the disappearance of reactant vibrational bands (e.g., C=O stretch of the anhydride) and the appearance of product and intermediate bands (e.g., amide C=O stretch, C=C stretch). | The reaction would be carried out in a specialized cell transparent to infrared radiation (e.g., a diamond ATR probe) placed directly in the spectrometer. Spectra are collected at regular intervals throughout the reaction. |

| In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about all species present in the reaction mixture, including short-lived intermediates. Changes in chemical shifts and coupling constants over time can be monitored. | The reaction is initiated directly inside an NMR tube, and spectra (¹H, ¹³C, ¹⁵N) are acquired sequentially. This allows for the identification and quantification of reactants, intermediates, and products as a function of time. |

| In-situ UV-Vis Spectroscopy | Useful for monitoring changes in conjugation and the formation of chromophoric species. The development of color during a reaction can be quantitatively followed. | The reaction is conducted in a cuvette placed within a UV-Vis spectrophotometer. The absorbance at specific wavelengths is recorded over time. |

For instance, in the reaction of pyrrolidine with a furan-2,5-dione precursor, in-situ FT-IR could track the consumption of the anhydride carbonyl peaks and the emergence of new carbonyl absorptions corresponding to the product. In-situ NMR would be particularly powerful, potentially allowing for the direct observation of the initial Michael adduct and any subsequent intermediates. The reaction of pyrrolidine with maleic anhydride has been shown to be mildly exothermic and can be monitored at ambient temperature, making it suitable for in-situ studies. daneshyari.comresearchgate.net

By combining the insights gained from both isotopic labeling studies and in-situ spectroscopic monitoring, a comprehensive and detailed picture of the reaction mechanisms and chemical reactivity of this compound can be constructed. This knowledge is fundamental for controlling its synthesis and for designing new synthetic applications.

Structural Characterization and Advanced Spectroscopic Analysis Methodologies for 3 Pyrrolidin 1 Yl Furan 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. High-resolution NMR techniques provide precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 3-(Pyrrolidin-1-yl)furan-2,5-dione is predicted to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the vinylic proton on the furan-2,5-dione ring. The integration of these signals would confirm the number of protons in each unique environment.

The protons on the pyrrolidine ring are expected to show specific chemical shifts and coupling patterns. The protons on the carbons adjacent to the nitrogen atom (α-protons) are anticipated to be deshielded due to the electron-withdrawing effect of the nitrogen, appearing at a downfield chemical shift. The protons on the carbons further from the nitrogen (β-protons) would resonate at a slightly more upfield position. Due to the free rotation around the C-N bond at room temperature, the four α-protons and four β-protons may appear as two distinct multiplets.

The single vinylic proton on the furan-2,5-dione ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl groups and the nitrogen atom, thus appearing at a lower field.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic-H (on furan-2,5-dione) | 5.0 - 6.0 | Singlet (s) |

| α-Protons (pyrrolidine) | 3.0 - 4.0 | Multiplet (m) |

| β-Protons (pyrrolidine) | 1.8 - 2.5 | Multiplet (m) |

Note: The predicted values are based on the analysis of similar heterocyclic systems and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule, including the number of unique carbon atoms and their hybridization states. For this compound, distinct signals are expected for the carbonyl carbons, the olefinic carbons of the furan-2,5-dione ring, and the aliphatic carbons of the pyrrolidine ring.

The two carbonyl carbons (C=O) of the furan-2,5-dione moiety are expected to resonate at the most downfield region of the spectrum, typically between 160 and 180 ppm, due to the strong deshielding effect of the oxygen atoms. The olefinic carbons of the furan-2,5-dione ring would also be found at a downfield chemical shift, with the carbon attached to the nitrogen atom appearing at a lower field than the carbon bearing the vinylic proton. The carbon atoms of the pyrrolidine ring would appear in the aliphatic region of the spectrum, with the carbons adjacent to the nitrogen being more deshielded than the other carbons.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons (C=O) | 160 - 180 |

| Olefinic Carbon (C-N) | 140 - 150 |

| Olefinic Carbon (C-H) | 90 - 100 |

| α-Carbons (pyrrolidine) | 45 - 55 |

| β-Carbons (pyrrolidine) | 20 - 30 |

Note: The predicted values are based on the analysis of related furanone and pyrrolidine derivatives and may vary based on experimental parameters.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the proton-proton networks within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial for confirming the connection between the pyrrolidine ring and the furan-2,5-dione ring, by observing correlations between the pyrrolidine protons and the carbons of the furan-2,5-dione ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While there are no stereochemical centers in this molecule that would necessitate NOESY for assignment, it could be used to confirm through-space interactions between the vinylic proton and the α-protons of the pyrrolidine ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. In cyclic anhydrides, two distinct carbonyl stretching bands are typically observed due to symmetric and asymmetric stretching modes. The presence of the electron-donating pyrrolidinyl group attached to the double bond is expected to influence the position of these bands.

The spectrum would also show characteristic bands for C=C stretching of the furan-2,5-dione ring and C-N stretching.

Predicted IR Absorption Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch | 1780 - 1820 | Strong |

| Symmetric C=O Stretch | 1740 - 1770 | Strong |

| C=C Stretch | 1600 - 1650 | Medium |

| C-N Stretch | 1200 - 1350 | Medium to Strong |

Note: These are predicted frequency ranges based on data for related maleic anhydride (B1165640) and enamine systems.

The pyrrolidine ring will exhibit characteristic C-H stretching vibrations in the region of 2850-3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations in the fingerprint region (below 1500 cm⁻¹). The furan (B31954) system, being part of an unsaturated lactone ring, will contribute to the C=C and C-O-C stretching vibrations. Raman spectroscopy would be a complementary technique, particularly useful for observing the symmetric vibrations of the molecule, which may be weak in the IR spectrum. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, allowing for its unambiguous identification.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

No published High-Resolution Mass Spectrometry (HRMS) data for this compound could be located. This analysis would be crucial to experimentally confirm its elemental formula of C₈H₉NO₃ and to calculate its exact mass.

Fragmentation Pattern Analysis for Comprehensive Structural Confirmation

A detailed analysis of the mass spectrometry fragmentation pattern for this compound has not been reported. Such an analysis would provide valuable information for confirming the connectivity of the pyrrolidine ring to the furan-2,5-dione core by identifying characteristic fragment ions.

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystal Growth Strategies and Single-Crystal X-ray Diffraction Data Collection

There are no documented methods for the crystal growth of this compound, and consequently, no single-crystal X-ray diffraction data has been collected. The development of a suitable crystallization technique would be the first step toward its full solid-state structural elucidation.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without X-ray crystallographic data, a detailed analysis of the bond lengths, bond angles, and torsional angles for this compound cannot be provided. This information is fundamental to understanding the precise three-dimensional geometry of the molecule.

Applications and Potential in Advanced Organic Materials and Methodological Development

3-(Pyrrolidin-1-yl)furan-2,5-dione as a Versatile Synthetic Intermediate

The synthesis of this compound can be conceptually derived from the reaction of a secondary amine, pyrrolidine (B122466), with maleic anhydride (B1165640). Studies on the reactions of secondary amines with maleic anhydride indicate that under kinetic control, the amine adds to a carbonyl group, which is then followed by isomerization to the corresponding N-substituted maleamic acid. publish.csiro.au It is also known that in the case of secondary amines, resinous products can be formed through the condensation or polymerization of the resulting maleamic acid. google.com Another potential reaction pathway involves the Michael addition of the amine to the carbon-carbon double bond of the maleic anhydride. researchgate.net

Building Block in Multi-Step Organic Syntheses for Diverse Target Molecules

A thorough search of synthetic organic chemistry literature does not yield any instances where this compound is explicitly used as a building block in the total synthesis of diverse target molecules. While the pyrrolidine ring is a common scaffold in many biologically active compounds and natural products, and furan (B31954) derivatives are versatile intermediates, the specific contribution of this combined structure to multi-step syntheses has not been reported. acgpubs.orgmdpi.com

Exploration in Polymerization Chemistry Involving Furan-2,5-dione Scaffolds

The polymerization of maleimides and related cyclic monomers is a well-established field. N-substituted maleimides, which are structurally related to the subject compound (as N-substituted succinimides after reduction or reaction), are known to undergo free-radical polymerization and copolymerization. google.comresearchgate.net

Copolymerization Studies with Vinyl Monomers and Other Unsaturated Substrates

There are no specific studies on the copolymerization of this compound with vinyl monomers or other unsaturated substrates. However, the broader class of N-substituted maleimides readily copolymerizes with electron-donor monomers like vinyl ethers, N-vinylpyrrolidone, and styrenes, often forming alternating copolymers. kpi.uarsc.org These reactions can sometimes be initiated by UV light without the need for a photoinitiator. kpi.ua The reactivity in these copolymerizations is influenced by the nature of the N-substituent. For instance, N-substituted maleimides have been copolymerized with vinyl isocyanate to create reactive polymer backbones. acs.org The resulting copolymers can have high glass transition temperatures, which are tunable based on the N-substituent. acs.orgresearchgate.net

Table 1: General Reactivity of N-Substituted Maleimides in Copolymerization (Illustrative examples for related compounds)

| Comonomer | Polymerization Type | Resulting Polymer Structure | Reference |

| Vinyl Ethers | Photo-induced | Alternating copolymer | kpi.ua |

| N-Vinylpyrrolidone | Photo-induced | Alternating copolymer | kpi.ua |

| Styrene Derivatives | Radical | Alternating copolymer | researchgate.net |

| Vinyl Isocyanate | Radical | 1:1 Copolymer | acs.org |

| Phenyl Vinylethylene Carbonate | Radical | Alternating copolymer | rsc.org |

This table illustrates the general reactivity of the N-substituted maleimide (B117702) class, as no specific data exists for this compound.

Investigation of Ring-Opening Polymerization Strategies

The ring-opening polymerization (ROP) of cyclic esters and anhydrides is a common method for producing polyesters. While the ROP of succinic anhydride and its derivatives with epoxides has been explored, particularly using organocatalysis, there is no specific research on the ROP of this compound. anr.fr The synthesis of polypeptides via the ROP of α-amino acid N-carboxyanhydrides (NCAs) is a well-developed field, but this is distinct from the polymerization of the furan-2,5-dione ring itself. nih.gov The presence of the enamine-like substituent on the furan-2,5-dione ring would likely influence its reactivity in ROP, but this has not been experimentally investigated or reported.

Role in the Development of Novel Organic Reactions and Methodologies

The furan-2,5-dione scaffold is a classic dienophile in the Diels-Alder reaction, a powerful tool for forming six-membered rings. wikipedia.org The reaction of maleic anhydride with dienes like furan is a well-known example that can lead to the synthesis of other cyclic compounds. researchgate.net It is conceivable that this compound could participate in such cycloadditions. The electron-donating pyrrolidine group would be expected to modify the dienophilic character of the double bond. However, no studies have been published that specifically investigate the use of this compound in the development of novel Diels-Alder reactions or other organic methodologies. The synthesis of chiral maleimides has been achieved using the Diels-Alder adduct of furan and maleic anhydride as a protected form of the maleimide. mdpi.com This suggests a potential, though unexplored, avenue for the application of the subject compound in asymmetric synthesis.

Potential as a Precursor for Chiral Auxiliaries or Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral auxiliaries and ligands are instrumental in achieving high stereoselectivity in asymmetric reactions. The structure of this compound offers several avenues for its development into valuable chiral tools.

Naturally occurring chiral molecules, such as hydroxycitric acid lactones, have been successfully used to construct chiral 3-substituted and 3,4-disubstituted pyrrolidine-2,5-diones. researchgate.netnih.gov This demonstrates the principle of using a chiral pool strategy to impart chirality onto the pyrrolidinedione skeleton. Similarly, the pyrrolidine ring in this compound can be derived from chiral sources like L-proline or other enantiopure amino acids. The reaction of maleic anhydride derivatives with amino acids is a known method for creating chiral imides. biomedres.usarkat-usa.org For instance, the exo-Diels-Alder adduct of furan and maleic anhydride reacts with amino acids to yield chiral maleimides, highlighting a viable route from furan-based precursors. arkat-usa.orgmdpi.com

Once a chiral center is introduced, typically on the pyrrolidine ring, the resulting chiral this compound derivative can serve as a versatile intermediate. The furan-2,5-dione moiety can undergo various transformations, such as Diels-Alder reactions or Michael additions, where the stereochemical information from the chiral pyrrolidine can direct the outcome of the reaction. Enantiopure C2-symmetrical trans-2,5-disubstituted pyrrolidines, for example, are highly effective as chiral auxiliaries and ligands for asymmetric catalysis. nih.gov Synthetic strategies to access such structures often involve the stereoselective cyclization of enantiopure precursors. nih.govnih.gov Therefore, chiral variants of this compound could be valuable precursors for synthesizing these powerful C2-symmetric scaffolds.

Integration into Catalyst Design and Ligand Synthesis Methodologies

The development of novel catalysts and ligands with tailored reactivity and selectivity is a continuous pursuit in organic synthesis. The bifunctional nature of this compound makes it an attractive building block for catalyst and ligand design.

The pyrrolidine ring is a privileged scaffold in organocatalysis, forming the basis for highly successful catalysts for a wide range of asymmetric transformations. mdpi.comnih.gov The pyrrolidine nitrogen can be readily functionalized to create complex catalytic environments. For example, prolinamide derivatives are effective organocatalysts for Michael additions and aldol (B89426) reactions. mdpi.com The this compound scaffold could be incorporated into such designs, where the furan-2,5-dione acts as an anchor for further functionalization or as a rigidifying element to control the catalyst's conformation.

Furthermore, the pyrrolidine moiety can act as a ligand for transition metals, which are central to many catalytic processes. bac-lac.gc.ca The electronic properties of the metal center can be fine-tuned by modifying the substituents on the pyrrolidine ring. The furan-2,5-dione portion of the molecule can be used to attach the ligand to a solid support or to introduce additional coordinating groups, leading to multidentate ligands with unique catalytic properties. The synthesis of such catalysts often involves the reaction of a chiral amine with a suitable substrate to form the core of the ligand. ucl.ac.uk

Methodologies for Structure-Activity Relationship (SAR) Studies in Functional Derivatization

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug discovery and the development of functional materials. For a scaffold like this compound, a systematic approach to SAR studies is crucial for optimizing its properties.

Principles for the Design of Analogues Based on Substituent Electronic and Steric Effects

The biological activity of pyrrolidine-2,5-dione derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. nih.govresearchgate.net SAR studies on related compounds provide a clear blueprint for designing analogues of this compound.

Electronic Effects: The electron density of the furan-2,5-dione and pyrrolidine rings can be modulated by introducing electron-donating or electron-withdrawing groups. For instance, in a series of quinoline-furanone hybrids, halogen substitutions (Cl, Br) on an aromatic ring enhanced antiplasmodial activity, whereas strong electron-withdrawing (-NO2) or electron-donating (-OH) groups were detrimental. rsc.org This suggests that a fine balance of electronic properties is required for optimal activity. For analogues of this compound, substituents could be introduced on the pyrrolidine ring or, if the furan ring is opened, on the resulting side chain to probe these effects.

Steric Effects: The size and shape of substituents play a critical role in how a molecule interacts with its biological target. For anticonvulsant pyrrolidine-2,5-diones, the nature of the substituent at the 3-position strongly influences the activity profile. nih.gov Similarly, for dual COX/LOX inhibitors based on a pyrrolidine-2,5-dione core, a disubstitution pattern that mimics the diaryl arrangement of traditional COX-2 inhibitors proved effective. nih.gov When designing analogues of this compound, varying the bulk of substituents on the pyrrolidine ring or introducing substituents at different positions would be a key strategy to explore the steric requirements of a target binding site. Aromatic groups like indole (B1671886) or naphthalene (B1677914) have been shown to improve receptor binding affinity in some series.

A systematic SAR exploration would involve creating a matrix of analogues with varied electronic and steric properties, as summarized in the table below.

Table 1: Design Principles for Analogues of this compound

| Modification Site | Substituent Type | Rationale | Potential Effect |

|---|---|---|---|

| Pyrrolidine Ring | Small Alkyl Groups (e.g., -CH3) | Probe for steric tolerance | Modify lipophilicity and binding |

| Pyrrolidine Ring | Halogens (e.g., -F, -Cl) | Modulate electronic properties | Enhance metabolic stability |

| Pyrrolidine Ring | Aromatic Rings (e.g., Phenyl) | Introduce π-stacking interactions | Improve receptor binding affinity |

| Furan Ring (via opening) | Varied Chain Lengths | Explore conformational space | Optimize interaction with target |

| Furan Ring (via opening) | Polar Groups (e.g., -OH, -NH2) | Introduce hydrogen bonding | Increase solubility and target affinity |

Application of Computational SAR Approaches for Predictive Modeling

Computational methods are indispensable tools for accelerating SAR studies by predicting the activity of virtual compounds and providing insights into their mechanism of action. rsc.org These approaches are highly applicable to the this compound scaffold.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method develops a statistical correlation between the biological activity of a set of molecules and their 3D properties (steric and electrostatic fields). For furanone derivatives acting as CDC7 kinase inhibitors, a 3D-QSAR model was successfully developed to guide the design of more potent inhibitors. researchgate.net The contour maps generated from such models can visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing direct guidance for analogue design.

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. This technique has been used to rationalize the biological results of pyrrolidine-2,5-dione derivatives as COX inhibitors and to study the interaction of furanones with quorum sensing receptors. nih.govmdpi.com For this compound and its analogues, docking into a putative target's active site could identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information is invaluable for designing new derivatives with improved affinity.

Predictive Modeling and Machine Learning: As more data becomes available, machine learning models can be trained to predict various properties, including bioactivity and toxicity. plos.orgbiorxiv.org By generating predicted bioactivity profiles for a virtual library of this compound analogues against a panel of targets, researchers can prioritize the synthesis of the most promising compounds. nih.gov These in silico methods significantly reduce the time and cost associated with experimental screening.

High-Throughput Synthesis Strategies for the Generation of Diverse Analogue Libraries

To efficiently explore the chemical space around the this compound scaffold and generate the necessary data for robust SAR studies, high-throughput and combinatorial synthesis strategies are essential. spirochem.com

Parallel Synthesis: This approach allows for the simultaneous synthesis of a large number of compounds in parallel, typically in multi-well plates. novalix.com For this compound, a library could be rapidly generated by reacting a common precursor, such as mucobromic or mucochloric acid (precursors to 3-substituted furan-2,5-diones), with a diverse set of substituted pyrrolidines. Alternatively, a single pyrrolidine derivative could be reacted with a variety of substituted furan-2,5-diones. The reactions, work-up, and purification steps are performed in parallel, enabling the production of a focused library of 20-50 compounds in a matter of days. novalix.com

Combinatorial Chemistry: This technique involves the systematic combination of a set of building blocks to create a large and diverse library of compounds. aston.ac.uk The furan-2,5-dione structure is well-suited for combinatorial approaches due to its multiple reaction sites. aston.ac.ukresearchgate.net A synthetic strategy could involve a multi-component reaction, for instance, combining an aldehyde, an amine (like a pyrrolidine precursor), and a maleimide derivative in a one-pot reaction to rapidly assemble complex pyrrolidine-dione structures. nih.gov The use of solid-phase synthesis, where one of the starting materials is attached to a resin, can facilitate purification and automation of the library synthesis process.

These high-throughput methods, coupled with rapid analytical techniques like HPLC/MS for purity and identity confirmation, provide the foundation for an efficient Design-Make-Test-Analyze (DMTA) cycle in modern drug discovery and materials science. acs.org

Future Research Directions and Emerging Avenues for 3 Pyrrolidin 1 Yl Furan 2,5 Dione Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 3-(Pyrrolidin-1-yl)furan-2,5-dione and its derivatives is ripe for integration with modern automation and flow chemistry technologies. These approaches offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions and derivatives.

Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for precise control over parameters such as temperature, pressure, and reaction time. This level of control can be particularly beneficial for the synthesis of this compound, which involves the reaction of an amine with an anhydride (B1165640), a process that can be highly exothermic. The superior heat and mass transfer in microreactors can mitigate safety concerns and lead to higher yields and purities. nih.govplos.org

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Synthesis | Flow Chemistry | Potential Benefit for this compound Synthesis |

| Heat Transfer | Limited surface-to-volume ratio, potential for hot spots. | High surface-to-volume ratio, excellent heat dissipation. | Improved safety and selectivity in the exothermic amine-anhydride reaction. |

| Mass Transfer | Often diffusion-limited, can lead to side reactions. | Enhanced mixing and diffusion. | Increased reaction rates and yields. |

| Reaction Time | Typically longer reaction times. | Can be significantly shorter, often in the order of minutes. plos.org | Higher throughput and efficiency. |

| Scalability | Scaling up can be challenging and may require re-optimization. | "Scaling out" by running multiple reactors in parallel is more straightforward. | Easier transition from laboratory-scale research to larger-scale production. |

| Safety | Handling of large quantities of reagents and intermediates. | Smaller reaction volumes at any given time, reducing the risk of accidents. | Safer handling of potentially reactive intermediates. |

Further Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic methodologies, and the synthesis of this compound is an area where significant improvements can be made. Future research will likely focus on developing more sustainable and environmentally friendly synthetic routes.

This includes the exploration of bio-based feedstocks for the furan-2,5-dione precursor, such as 2,5-furandicarboxylic acid (FDCA), which can be derived from biomass. nih.govrsc.orgrsc.org The use of renewable starting materials would significantly reduce the environmental footprint of the synthesis.

Furthermore, the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents is a key goal. For instance, the use of heterogeneous catalysts could simplify product purification and allow for catalyst recycling. organic-chemistry.org The exploration of alternative energy sources, such as microwave or ultrasound irradiation, could also lead to more efficient and environmentally benign processes. Visible-light photoredox catalysis is another emerging area that could enable novel and greener synthetic transformations for related heterocyclic compounds. nih.govnih.govresearchgate.net

Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Current Potential Approach | Future Research Direction |

| Prevention | Use of stoichiometric reagents. | Development of catalytic methods to minimize waste. |

| Atom Economy | Condensation reaction with water as a byproduct. | Exploring addition reactions or catalytic cycles with high atom economy. |

| Less Hazardous Chemical Syntheses | Use of volatile organic solvents. | Investigation of greener solvents like water, ionic liquids, or supercritical fluids. |

| Use of Renewable Feedstocks | Petroleum-derived maleic anhydride. | Synthesis from biomass-derived 2,5-furandicarboxylic acid (FDCA). nih.govrsc.orgrsc.org |

| Catalysis | Acid or base catalysis. | Development of recyclable solid acid or base catalysts. organic-chemistry.org |

| Design for Energy Efficiency | Conventional heating. | Use of microwave, ultrasound, or photochemical methods. nih.govnih.govresearchgate.net |

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Analysis

A deeper understanding of the reaction kinetics and mechanisms involved in the formation of this compound is crucial for optimizing its synthesis and exploring its reactivity. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are powerful tools in this regard.

Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide valuable information about the changes in functional groups during the reaction. zbaqchem.comaiche.org For example, the disappearance of the anhydride C=O stretching bands and the appearance of new bands corresponding to the enamine and imide functionalities can be monitored in real-time. researchgate.netresearchgate.net This data can be used to determine reaction rates, identify intermediates, and elucidate the reaction mechanism. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for in-situ monitoring, providing detailed structural information about the species present in the reaction mixture.

These advanced analytical methods, when coupled with flow chemistry systems, can create a powerful feedback loop for reaction optimization. lbl.gov Real-time data can be used to adjust reaction parameters on the fly, leading to improved yields, selectivity, and process robustness.

Development of New Computational Models for Predicting Complex Reactivity and Material Properties

Computational chemistry offers a powerful and complementary approach to experimental studies for understanding and predicting the behavior of this compound. Density Functional Theory (DFT) calculations, for example, can be used to investigate the electronic structure, stability, and reactivity of the molecule. acs.org

Future research will likely involve the development of more sophisticated computational models to predict the complex reactivity of this compound in various chemical transformations, such as cycloaddition reactions or polymerizations. These models could help in designing new reactions and predicting their outcomes before they are attempted in the laboratory, saving time and resources. For instance, computational studies can elucidate the reaction mechanisms of related systems, such as the reaction of enamines with nitroalkenes or the cycloaddition of enals. acs.orgacs.org

Furthermore, computational methods can be employed to predict the material properties of polymers and other materials derived from this compound. By simulating properties such as thermal stability, mechanical strength, and optical characteristics, researchers can rationally design new materials with specific functionalities. ncsu.edu This predictive capability is invaluable for guiding the synthesis of novel materials for a wide range of applications.

Q & A

Q. What are the recommended synthetic pathways for 3-(Pyrrolidin-1-yl)furan-2,5-dione, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where pyrrolidine reacts with furan-2,5-dione derivatives under anhydrous conditions. Cyclization reactions using catalysts like Lewis acids (e.g., ZnCl₂) may also yield the target compound. Purity validation requires chromatographic methods (HPLC or GC) coupled with spectroscopic techniques. For structural confirmation, use ¹H/¹³C NMR to identify proton and carbon environments (e.g., pyrrolidine ring protons at δ ~2.5–3.5 ppm and furan-dione carbonyls at δ ~165–175 ppm) . Mass spectrometry (MS) can confirm the molecular ion peak (C₇H₉NO₄, MW 171.15 g/mol) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the pyrrolidine and furan-dione moieties .

- FT-IR : Identify carbonyl stretches (C=O) near 1750–1850 cm⁻¹ and amine-related bands (N–H) if present .

- HPLC/GC : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or GC with a polar column for purity analysis. Calibrate with reference standards .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

- Storage : Keep in a tightly sealed container under inert gas (e.g., N₂) to prevent moisture absorption .

Advanced Research Questions

Q. How can factorial or orthogonal experimental designs optimize the synthesis of this compound?

- Methodological Answer :

- Factorial Design : Vary factors like temperature (80–120°C), solvent polarity (THF vs. DMF), and catalyst loading (0.5–2.0 mol%) to identify optimal conditions. Analyze interactions using ANOVA .

- Orthogonal Design : Reduce experimental runs by focusing on critical parameters (e.g., reaction time, molar ratio). Use regression models to predict yield and selectivity .

Q. What computational methods can predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

- Methodological Answer :

- Cross-Validation : Replicate experiments under controlled conditions (e.g., pH, solvent). Compare results with literature using standardized methods (e.g., USP solubility tests).

- Advanced Analytics : Employ dynamic light scattering (DLS) for particle size analysis or differential scanning calorimetry (DSC) to study thermal stability .

Q. What strategies are effective for studying the biological activity of this compound in cellular models?

- Methodological Answer :

- In Vitro Assays : Screen for cytotoxicity using MTT assays (IC₅₀ determination). Test anti-inflammatory activity via ELISA (e.g., TNF-α inhibition).

- Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatocyte models. Optimize cell culture conditions (e.g., RPMI-1640 medium, 5% CO₂) .

Q. How can membrane separation technologies improve the purification of this compound?

- Methodological Answer :

- Nanofiltration : Employ ceramic membranes (MWCO 200–500 Da) to separate unreacted precursors. Optimize transmembrane pressure (2–5 bar) and flux rates .

- Crystallization : Use antisolvent (e.g., hexane) addition under controlled cooling to enhance crystal purity .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound?

- Methodological Answer :

Q. What methodologies are recommended for assessing the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.